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Avadomide (CC-122) is an orally active, novel cereblon E3 ligase modulator (CELMoD) with

demonstrated antitumor and immunomodulatory activities.[1][2] This guide provides a

comparative analysis of Avadomide hydrochloride's performance based on available

preclinical and clinical data, offering insights for researchers, scientists, and drug development

professionals. While direct head-to-head trials are limited, this document synthesizes findings

from various studies to facilitate an objective comparison with other therapeutic approaches

and within different treatment regimens.

Mechanism of Action
Avadomide binds to the cereblon (CRBN) protein, a substrate receptor within the cullin-4 RING

E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase

activity, leading to the selective ubiquitination and subsequent proteasomal degradation of the

hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of

these lymphoid transcription factors results in two primary downstream effects:

Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased

proliferation and increased apoptosis in malignant B-cells.[4]

Immunomodulatory effects: This process also leads to the costimulation of T cells and

Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][4]

Specifically, the degradation of Aiolos derepresses the IL-2 gene, leading to increased

interleukin-2 production and T-cell proliferation.[2]
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Avadomide's mechanism of action.

Preclinical Comparison: Avadomide vs.
Lenalidomide
Preclinical studies have positioned Avadomide as a more potent CELMoD agent compared to

lenalidomide.[6][7] Key differentiators include:

Greater Potency: Avadomide demonstrates greater induction of Aiolos and Ikaros

degradation and subsequently, greater increases in tumor cell apoptosis in vitro.[6][7]

Broader Activity in DLBCL Subtypes: While lenalidomide shows preferential activity in the

Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), Avadomide
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exhibits antiproliferative activity in both ABC and Germinal Center B-cell-like (GCB) DLBCL

cell lines.[6][7][8]

Interferon-Stimulated Protein Induction: Avadomide, but not lenalidomide, has been shown to

increase the relative abundance of interferon-stimulated proteins in DLBCL models.[6]

Clinical Performance of Avadomide Monotherapy in
Relapsed/Refractory DLBCL
A phase 1, multicenter, dose-expansion study (CC-122-ST-001) evaluated the safety and

efficacy of Avadomide monotherapy in patients with relapsed/refractory (R/R) DLBCL.[4][8]

Experimental Protocol Summary (CC-122-ST-001)
Study Design: Phase 1, multicenter, open-label, dose-escalation and expansion study.[4][8]

Patient Population: Patients with R/R DLBCL who had progressive disease or were intolerant

to one or more prior anthracycline- or alkylating-containing regimens.[8] Key inclusion criteria

included having at least one measurable lesion, an ECOG performance status of ≤2, and

adequate hematologic, hepatic, and renal function.[8]

Treatment Regimens: The study explored various doses (3 mg to 5 mg) and schedules of

Avadomide hydrochloride, including continuous daily dosing and intermittent schedules

(e.g., 5 days on, 2 days off).[4][8]

Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose

(NTD), maximum tolerated dose (MTD), and the recommended phase 2 dose (RP2D).[9]

Secondary Objectives: To evaluate the preliminary efficacy of Avadomide.[9]
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A typical Phase 1 dose-escalation workflow.
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Efficacy of Avadomide Monotherapy in R/R DLBCL
Patient Subgroup (n=84)

Overall Response Rate
(ORR)

Complete Response (CR)

Overall de novo R/R DLBCL 29% 11%

GCB Subtype 33% -

ABC Subtype 25% -

Data from the CC-122-ST-001

study.[4]

Safety and Tolerability of Avadomide Monotherapy
The most common treatment-emergent adverse events (TEAEs) were hematologic. The

introduction of an intermittent 5/7-day dosing schedule improved tolerability and reduced the

frequency and severity of neutropenia.[4]

Adverse Event (Grade 3/4) Frequency

Neutropenia 51%

Infections 24%

Anemia 12%

Febrile Neutropenia 10%

Data from the CC-122-ST-001 study.[4][8]

Avadomide in Combination Therapies
Avadomide has also been evaluated in combination with anti-CD20 monoclonal antibodies,

such as rituximab and obinutuzumab, for the treatment of R/R B-cell non-Hodgkin lymphoma

(NHL).

Avadomide plus Rituximab in R/R DLBCL and Follicular
Lymphoma (FL)
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A phase 1b study (CC-122-DLBCL-001) assessed Avadomide in combination with rituximab.[6]

Experimental Protocol Summary: This was a dose-expansion study following a multi-arm

dose-escalation trial.[6][10]

Efficacy in R/R DLBCL: The Overall Response Rate (ORR) was 40.7%, with a median

Duration of Response (mDOR) of 8.0 months.[6][7]

Efficacy in R/R FL: The ORR was 80.5%, with an mDOR of 27.6 months.[7]

Safety: The most common grade 3/4 Avadomide-related adverse event was neutropenia

(55.9%).[6]

Avadomide plus Obinutuzumab in R/R B-cell NHL
The CC-122-NHL-001 phase 1b study evaluated Avadomide with obinutuzumab.[11]

Experimental Protocol Summary: A multicenter, dose escalation and expansion study in

patients with relapsed or refractory CD20-positive B-cell NHL.[11]

Recommended Phase 2 Dose: Avadomide 3.0 mg (formulated capsule) on a 5/7-day

schedule in combination with 1000 mg of obinutuzumab.[11]

Safety: The most common grade 3 or higher adverse events were neutropenia (56%) and

thrombocytopenia (23%).[11]

Comparison of Avadomide Performance:
Monotherapy vs. Combination

Therapy Indication
Overall Response Rate
(ORR)

Avadomide Monotherapy R/R DLBCL 29%[4]

Avadomide + Rituximab R/R DLBCL 40.7%[6][7]

Conclusion
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Avadomide hydrochloride is a potent CELMoD agent with a distinct mechanism of action that

confers both direct anti-tumor and immunomodulatory effects. Preclinical data suggest superior

potency over lenalidomide and broader activity across DLBCL subtypes. Clinical studies have

established its activity as a monotherapy in heavily pretreated R/R DLBCL, with a manageable

safety profile that is improved with intermittent dosing. Combination therapies with anti-CD20

antibodies, such as rituximab, have demonstrated higher response rates, suggesting a

synergistic effect. These findings support the continued investigation of Avadomide, both as a

single agent and in combination, for the treatment of hematologic malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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